molecular formula C4H8N4O6S B1585318 5,6-Diamino-2,4-dihydroxypyrimidine sulfate CAS No. 32014-70-3

5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Cat. No. B1585318
CAS RN: 32014-70-3
M. Wt: 240.2 g/mol
InChI Key: IKARJSDZQCSEJX-UHFFFAOYSA-N
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Description

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-Diaminouracil sulfate, is a chemical compound with the molecular formula C4H6N4O2·xH2SO4 . It is a sulfuric acid compound with 5,6-diamino-2,4 (1H,3H)-pyrimidinedione (1:1) dihydrate . The compound has a molecular weight of 276.23 .


Synthesis Analysis

The salt is quite insoluble in water but can be converted to the free base, which is recrystallized from water and converted to the sulfate by the addition of the required amount of sulfuric acid .


Molecular Structure Analysis

The InChI code for 5,6-Diamino-2,4-dihydroxypyrimidine sulfate is 1S/C4H6N4O2.H2O4S.2H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);2*1H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5,6-Diamino-2,4-dihydroxypyrimidine sulfate is a solid at 20 degrees Celsius . It has a melting point of >260 degrees Celsius (dec.) .

Scientific Research Applications

  • Vasodilation Properties : A study highlighted the synthesis of di- and triaminopyrimidine oxides, which reacted with sources of sulfur trioxide to yield heterocyclic O-sulfates, including derivatives of 5,6-Diamino-2,4-dihydroxypyrimidine. These compounds showed hypotensive properties, indicating their potential as vasodilators (J. Mccall et al., 1983).

  • Antiplatelet and Anti-Inflammatory Activities : Research on 2,4-diamino-benzopyranopyrimidines and 2-amino-5,6-dihydrobenzo[h]quinazolines, which included derivatives of 5,6-Diamino-2,4-dihydroxypyrimidine, revealed that these compounds possess potent antiplatelet activity and significant anti-inflammatory effects. This suggests their potential use in treating conditions that require antiplatelet and anti-inflammatory interventions (C. Brullo et al., 2012).

  • Nitration and Nucleophilic Cleavage Properties : A study on the nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid, which forms 5,5-dinitro derivatives including 5,6-Diamino-2,4-dihydroxypyrimidine derivatives, indicated unique chemical reactions and properties. This research can be crucial for understanding the chemical behavior of these compounds (A. A. Astrat’ev et al., 2001).

  • Antiviral Activity : The study of 6-Hydroxypyrimidines, including 5,6-Diamino-2,4-dihydroxypyrimidine derivatives, showed that these compounds have the potential to inhibit the replication of herpes viruses and retroviruses. This suggests their potential application in antiviral therapies (A. Holý et al., 2002).

  • Spectrophotometric Control in Synthesis : In the synthesis of pteroylglutamic (folic) acid, methods for the quantitative determination of 5,6-Diamino-2,4-dihydroxypyrimidine derivatives were proposed. This is critical in the pharmaceutical industry for ensuring the quality and consistency of products (N. A. Shikhaleva & I. Kustanovich, 1969).

properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKARJSDZQCSEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63981-35-1
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63981-35-1
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DSSTOX Substance ID

DTXSID90885883
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1)
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Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diamino-2,4-dihydroxypyrimidine sulfate

CAS RN

32014-70-3, 42965-55-9
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:?)
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Record name 5,6-Diamino-2,4-dihydroxypyrimidine sulfate
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Record name Bis(5,6-diaminouracil) sulphate
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Record name 5,6-Diaminouracil sulfate
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1)
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Diamino-2,4-dihydroxypyrimidine sulfate
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
24
Citations
EC Taylor Jr, CK Cain, HM Loux - Journal of the American …, 1954 - ACS Publications
0= 1 NH tion by Wilson14 that the reaction between a 5, 6-diaminopyrimidine and an acid chloride, ester or acid occurs exclusively with the 5-amino group. Furthermore, Timmis16· 16 …
Number of citations: 21 pubs.acs.org
K Dhananjayan, F Irrgang, R Raju, DG Harman… - Analytical …, 2019 - Elsevier
Glyoxal (GO) and methylglyoxal (MGO) are two important biomarkers in diabetes. Analytical methods for determination of GO and MGO in serum samples are either HPLC with UV–Vis (…
Number of citations: 19 www.sciencedirect.com
K Dhananjayan, D Gunawardena… - Journal of …, 2017 - content.iospress.com
Methylglyoxal (MGO), a dicarbonyl compound derived from glucose, is elevated in diabetes mellitus and contributes to vascular complications by crosslinking collagen and increasing …
Number of citations: 19 content.iospress.com
MSS Palanki, E Dneprovskaia, J Doukas… - Journal of medicinal …, 2007 - ACS Publications
In studies aimed toward identifying effective and safe inhibitors of kinase signaling cascades that underlie ischemia/reperfusion (I/R) injury, we synthesized a series of pteridines and …
Number of citations: 67 pubs.acs.org
SR Dalton, S Glazier, B Leung, S Win… - JBIC Journal of …, 2008 - Springer
The interactions of five bis(bipyridyl) Ru(II) complexes of pteridinyl-phenanthroline ligands with calf thymus DNA have been studied. The pteridinyl extensions were selected to provide …
Number of citations: 47 link.springer.com
CE Lin, PY Lin, WC Yang, YS Huang, TY Lin… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Most Aristolochiaceae plants are prohibited due to aristolochic acid nephropathy (AAN), except Xixin (Asarum spp.). Xixin contains trace amounts of …
Number of citations: 3 www.sciencedirect.com
I Gonzalez, J Gomez, M Santander-Nelli, M Natali… - Polyhedron, 2020 - Elsevier
Two new complexes [Ir(ppy) 2 ppdh](PF 6 ) (C1) and [Ir(F 2 ppy) 2 ppdh](PF 6 ) (C2), where ppy is 2-phenylpyridine, F 2 ppy is 2-(2,4-difluorophenyl)pyridine, and ppdh is pteridino[7,6–f]…
Number of citations: 6 www.sciencedirect.com
W Li, BJ Han, JH Yao, GB Jiang, YJ Liu - RSC Advances, 2015 - pubs.rsc.org
Four new ruthenium(II) polypyridyl complexes [Ru(dmb)2(DHBT)](ClO4)2 (1) (DHBT = 12,14-dihydroxyl-4,5,9,10,11,13-hexaazabenzo[b]triphenylene, dmb = 4,4′-dimethyl-2,2′-…
Number of citations: 33 pubs.rsc.org
K Kahn - 1998 - search.proquest.com
The kinetic and chemical mechanism of the urate oxidase-catalyzed oxidation of urate has been studied. The product of the urate oxidase reaction has been identified as (−)-5-…
Number of citations: 4 search.proquest.com
P Pagoria, MX Zhang, N Zuckerman… - Propellants …, 2018 - Wiley Online Library
A description of the various approaches to the synthesis of the insensitive energetic compound, 2,6‐diamino‐3,5‐dinitropyrazine‐1‐oxide (LLM‐105), developed at LLNL over the past …
Number of citations: 39 onlinelibrary.wiley.com

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